tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
Overview
Description
tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate: is a complex organic compound known for its unique bicyclic structure
Mechanism of Action
Target of Action
The primary target of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[31It is suggested that it could be used as an intermediate in the synthesis of histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Pharmacokinetics
The pharmacokinetic properties of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[31Its potential use as an hdac inhibitor suggests it may have good oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of benzyl halides and a strong base to facilitate the substitution.
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can mimic natural products, making it a valuable scaffold for drug development. Research is ongoing to explore its potential as an inhibitor of specific enzymes or as a ligand for receptor binding studies.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)carbamate: Lacks the benzyl group, making it less bulky and potentially less selective in binding.
tert-Butyl ((1R,5S,6s)-3-phenyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate: Contains a phenyl group instead of a benzyl group, which may affect its reactivity and binding properties.
Uniqueness
The presence of the benzyl group in tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate provides additional steric bulk, which can enhance its binding specificity and stability. This makes it a unique and valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)18-15-13-10-19(11-14(13)15)9-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,18,20)/t13-,14+,15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIFMNXUMIYQHE-YIONKMFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453171, DTXSID901113710 | |
Record name | tert-butyl (1R,5S,6s)-3-benzyl-3-aza-bicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1α,5α,6α)-3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901113710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185559-52-8, 151860-18-3 | |
Record name | tert-butyl (1R,5S,6s)-3-benzyl-3-aza-bicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1α,5α,6α)-3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901113710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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